3-propylcyclobutane-1-carboxylic acid
Description
Significance of Four-Membered Ring Systems in Organic Chemistry
Four-membered ring systems, such as cyclobutanes, are notable for their significant ring strain. This inherent strain, a consequence of deviations from ideal bond angles, imparts unique chemical reactivity to these structures. google.com Historically viewed as mere synthetic curiosities, cyclobutanes are now recognized for their ability to serve as rigid scaffolds, influencing the spatial arrangement of functional groups. This conformational constraint can be advantageous in the design of biologically active molecules, as it can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a specific biological target.
Role of Cyclobutane (B1203170) Carboxylic Acids as Fundamental Scaffolds
Cyclobutane carboxylic acids are particularly valuable as building blocks in organic synthesis. The carboxylic acid group is a versatile functional handle that can be readily converted into a wide array of other functional groups, such as amides, esters, and alcohols. This functional group versatility, combined with the rigid cyclobutane core, makes these compounds attractive starting materials for the synthesis of complex molecular architectures. In medicinal chemistry, the cyclobutane moiety is often used as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to modulate properties like metabolic stability and solubility. For instance, derivatives of 1-aminocyclobutanecarboxylic acid have been investigated as novel structural elements in bioactive peptides.
Historical Context of Cyclobutane Ring Synthesis Methodologies
The synthesis of cyclobutane rings has historically been a challenge for organic chemists. Early methods often involved multi-step sequences with low yields. A cornerstone of cyclobutane synthesis has been the [2+2] cycloaddition reaction, a photochemical process where two alkene units combine to form a four-membered ring. While powerful, this method can sometimes lack regioselectivity and stereoselectivity. Over the years, a diverse range of alternative strategies has been developed to overcome these limitations. These include intramolecular cyclization reactions, ring-expansion methods, and the use of C-H functionalization logic to construct the cyclobutane core. acs.org These advancements have made a wider variety of substituted cyclobutanes, including cyclobutane carboxylic acids, more accessible for research and development.
Structure
3D Structure
Properties
IUPAC Name |
3-propylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-6-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBJCZJXGGQMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216223 | |
| Record name | Cyclobutanecarboxylic acid, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66016-17-9 | |
| Record name | Cyclobutanecarboxylic acid, 3-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 3 Propylcyclobutane 1 Carboxylic Acid
Detailed experimental data for 3-propylcyclobutane-1-carboxylic acid is not widely available in peer-reviewed literature, indicating it is a relatively niche research compound. However, fundamental properties can be compiled from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 66016-17-9 | achemblock.com |
| Molecular Formula | C₈H₁₄O₂ | achemblock.com |
| Molecular Weight | 142.20 g/mol | achemblock.com |
| IUPAC Name | This compound | |
| Physical Form | Liquid | |
| InChI Key | XYBJCZJXGGQMTQ-UHFFFAOYSA-N |
Synthesis of 3 Substituted Cyclobutane 1 Carboxylic Acids
While specific literature detailing the synthesis of 3-propylcyclobutane-1-carboxylic acid is scarce, general methods for the preparation of 3-substituted cyclobutane-1-carboxylic acids provide a likely blueprint for its formation. A common strategy involves the synthesis of a cyclobutanone (B123998) precursor, followed by functionalization and subsequent elaboration of the propyl group.
For example, the synthesis of 3-oxocyclobutane-1-carboxylic acid has been reported through various routes, including the cyclization of derivatives of 1,3-dichloroacetone (B141476) with malonates, followed by hydrolysis and decarboxylation. google.compatsnap.com Such a ketone intermediate could, in principle, be subjected to a Wittig reaction or a Grignard addition with a propyl-containing reagent, followed by reduction of the resulting double bond or alcohol, respectively, to install the propyl group.
Another approach involves starting with a pre-functionalized cyclobutane (B1203170). For instance, the synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has been achieved from 4-oxocyclobutane precursors. acs.org This highlights a modular approach where the substituent at the 3-position is introduced, followed by the generation or unmasking of the carboxylic acid functionality.
Stereochemical Aspects in the Synthesis and Reactions of 3 Propylcyclobutane 1 Carboxylic Acid Derivatives
Diastereomeric Control in Cyclobutane (B1203170) Formation
Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. In the context of 3-propylcyclobutane-1-carboxylic acid, diastereomeric control primarily revolves around the relative orientation of the propyl and carboxylic acid groups on the cyclobutane ring.
The synthesis of 1,3-disubstituted cyclobutanes like this compound can lead to the formation of both cis and trans isomers. In the cis isomer, the propyl and carboxylic acid groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.org The desired isomer often depends on the intended application, making stereoselective synthesis crucial.
Several synthetic strategies have been developed to control this cis/trans selectivity. For instance, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative has been utilized to synthesize a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. acs.org In some cases, the choice of reagents and reaction conditions can significantly influence the diastereomeric ratio. The stereochemical outcome of [2+2] cycloaddition reactions, a common method for forming cyclobutane rings, is highly dependent on the nature of the reactants and the reaction pathway. nih.gov
It has been noted that the formation of all-cis cyclobutanes can be thermodynamically unfavorable, and as such, specific asymmetric catalytic methods are often required for their synthesis. acs.org Research into the synthesis of various disubstituted cyclobutane building blocks has highlighted distinct physicochemical properties between cis and trans isomers, such as differences in lipophilicity. researchgate.net
| Isomer | Relative Position of Substituents | General Thermodynamic Stability | Example of Stereoselective Synthesis |
|---|---|---|---|
| Cis | Same side of the ring | Often less stable due to steric hindrance | Diastereoselective reduction of cyclobutylidene Meldrum's acid derivatives acs.org |
| Trans | Opposite sides of the ring | Often more stable | Often the major product in thermodynamically controlled reactions |
Another important strategy for controlling diastereoselectivity is the stereoselective hydrogenation of cyclobutene (B1205218) intermediates. The approach of the hydrogen molecule to the double bond is often directed by the existing stereochemistry of the molecule, leading to the preferential formation of one diastereomer. Catalytic hydrogenation is a powerful tool for this transformation, with the choice of catalyst and reaction conditions playing a pivotal role in the stereochemical outcome. rsc.orgrsc.orgyoutube.com
For example, the hydrogenation of a cyclobutene precursor can be influenced by the steric bulk of substituents already present on the ring, guiding the hydrogenation to the less hindered face. While specific studies on 3-propylcyclobutene-1-carboxylic acid are not extensively detailed in the provided results, the principles of catalytic hydrogenation are broadly applicable. d-nb.inforesearchgate.net The stereospecificity of such reactions can be high, often proceeding with stereoretention. acs.org The development of new catalysts continues to improve the efficiency and selectivity of these hydrogenations. youtube.com
Enantiomeric Purity and Control in Chiral Cyclobutane Carboxylic Acids
Enantiomers are non-superimposable mirror images of each other. For a molecule like this compound, which is chiral, it exists as a pair of enantiomers. The separation and selective synthesis of these enantiomers are of paramount importance, particularly in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.
One common method to separate enantiomers is through chiral derivatization. wikipedia.org This involves reacting the racemic mixture of the carboxylic acid with an enantiomerically pure chiral auxiliary. tcichemicals.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard laboratory techniques such as chromatography or crystallization. nih.gov Once separated, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure carboxylic acids. tcichemicals.com
The effectiveness of this method relies on several factors, including the enantiomeric purity of the derivatizing agent and the completeness of the reaction to avoid kinetic resolution. wikipedia.org The choice of the chiral auxiliary is critical to ensure that the resulting diastereomers are easily separable.
The development of catalytic asymmetric synthesis has provided powerful tools for the direct synthesis of a single enantiomer, bypassing the need for resolving a racemic mixture. scispace.comnih.gov In these reactions, a chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other. The enantioselectivity of the reaction is determined in the key bond-forming step where the new stereocenter is created.
For the synthesis of chiral cyclobutanes, enantioselective [2+2] cycloadditions are a prominent example. nih.gov The chiral catalyst, often a metal complex with a chiral ligand, coordinates with one or both of the reactants, influencing the facial selectivity of the approach and leading to an excess of one enantiomer in the product. researchgate.net Similarly, enantioselective conjugate additions to cyclobutenes can be employed to introduce substituents in a stereocontrolled manner, leading to enantioenriched cyclobutane products. rsc.orgrsc.org The success of these methods depends on the careful design of the chiral catalyst and optimization of the reaction conditions to achieve high enantiomeric excess (ee).
Conformational Dynamics of the Cyclobutane Ring System
The cyclobutane ring is not flat but adopts a puckered or "butterfly" conformation to relieve the torsional strain that would be present in a planar structure. libretexts.orgmasterorganicchemistry.comdalalinstitute.com This puckering creates two non-equivalent positions for substituents: axial and equatorial. The ring undergoes a rapid interconversion between two equivalent puckered conformations, where axial and equatorial positions are interchanged.
The presence of substituents on the ring, such as the propyl and carboxylic acid groups in this compound, influences the conformational equilibrium. nih.gov Bulky substituents generally prefer to occupy the more spacious equatorial position to minimize steric interactions. researchgate.net The dihedral angle of the puckered ring and the preference for a particular conformation can be influenced by the nature and position of the substituents. researchgate.net For instance, trans-1,3-disubstituted cyclobutanes may exist in a puckered state in solution, while the corresponding dianion might be planar. ic.ac.uk The conformational dynamics of the cyclobutane ring can have a significant impact on the reactivity and spectroscopic properties of its derivatives. dtic.milresearchgate.net
| Feature | Description | Influence on this compound |
|---|---|---|
| Puckered Conformation | Non-planar structure to relieve torsional strain. libretexts.orgmasterorganicchemistry.com | Creates axial and equatorial positions for the propyl and carboxylic acid groups. |
| Ring Flipping | Rapid interconversion between two puckered conformations. | Leads to an equilibrium between conformers with substituents in different positions. |
| Substituent Preference | Bulky groups prefer the equatorial position to minimize steric strain. researchgate.net | The propyl group is likely to favor the equatorial position. |
Chemical Reactivity and Derivatization Strategies of 3 Propylcyclobutane 1 Carboxylic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group is a versatile functional handle for a variety of derivatization reactions. Standard transformations of this group allow for the synthesis of esters, amides, and other related compounds, or its complete removal through decarboxylation.
The conversion of 3-propylcyclobutane-1-carboxylic acid into its corresponding esters and amides is a fundamental derivatization strategy. These reactions typically proceed via nucleophilic acyl substitution.
Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions.
Amide formation involves the reaction of the carboxylic acid with a primary or secondary amine. libretexts.orgkhanacademy.org This transformation often requires heating to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org More commonly, the reaction is mediated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. youtube.com Acid chlorides, formed by treating the carboxylic acid with reagents like thionyl chloride, readily react with amines to form amides. youtube.com
| Reactant | Product Name | Product Structure | Reaction Type |
|---|---|---|---|
| Methanol (CH₃OH) | Methyl 3-propylcyclobutane-1-carboxylate | CCCC1CC(C(=O)OC)C1 | Esterification |
| Ethanol (C₂H₅OH) | Ethyl 3-propylcyclobutane-1-carboxylate | CCCC1CC(C(=O)OCC)C1 | Esterification |
| Ammonia (NH₃) | 3-Propylcyclobutane-1-carboxamide | CCCC1CC(C(=O)N)C1 | Amidation |
| Propylamine (C₃H₇NH₂) | N-propyl-3-propylcyclobutane-1-carboxamide | CCCCNC(=O)C1CC(CCC)C1 | Amidation |
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide, to form a hydrocarbon. While the direct decarboxylation of simple alkanoic acids requires harsh conditions, various methods have been developed for this transformation under milder conditions. organic-chemistry.org These methods often involve converting the carboxylic acid into a derivative that is more susceptible to decarboxylation, such as a redox-active ester. Catalytic methods, for instance using silver carbonate, have proven effective for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Applying such strategies to this compound would be expected to yield propylcyclobutane.
Cyclobutane (B1203170) Ring Transformations
The cyclobutane ring, characterized by significant ring strain (approximately 26 kcal/mol), can undergo ring-opening reactions under specific energetic inputs, such as heat or mechanical force. researchgate.net These transformations cleave the four-membered ring to yield more stable, acyclic products.
Ring-opening reactions of cyclobutane derivatives typically proceed via cleavage of one or more carbon-carbon bonds within the ring, alleviating the inherent strain.
Upon heating, cyclobutanes can undergo a retro-[2+2] cycloaddition reaction to form two alkene molecules. This process is a pericyclic reaction that, according to Woodward-Hoffmann rules, proceeds through a concerted, conrotatory mechanism. illinois.edu However, the reaction often has a high activation energy; for an unsubstituted cyclobutane, this value is around 60 kcal/mol, necessitating high temperatures (over 400°C) for the reaction to occur at a reasonable rate. researchgate.net The thermal cleavage of the cyclobutane ring in this compound is expected to proceed through a diradical intermediate, ultimately yielding a mixture of isomeric alkenes. researchgate.net The precise product distribution would depend on the relative stability of the possible radical intermediates and transition states.
| Activation Method | Mechanism | Key Intermediates | Expected Outcome for this compound |
|---|---|---|---|
| Thermal | Retro-[2+2] cycloaddition, often proceeding through a diradical pathway. researchgate.netresearchgate.net | Diradicals | Cleavage of the C1-C2 and C3-C4 bonds (or C1-C4 and C2-C3) to form two separate alkene molecules. |
| Mechanochemical | Force-induced covalent bond scission, proceeding through a diradical pathway. researchgate.netnsf.gov | Diradicals | Ring-opening to form a 1,4-diradical which rearranges to acyclic products. Stereochemical outcome can differ from thermal reactions. illinois.edursc.org |
Mechanochemistry involves the use of mechanical force to induce chemical transformations. researchgate.net When a cyclobutane ring is incorporated into a polymer chain and subjected to a pulling force, for example through sonication, the covalent bonds of the ring can be selectively cleaved. researchgate.netnsf.gov This force-activated ring-opening typically proceeds via a sequential mechanism involving the formation of a diradical intermediate. researchgate.net The directional nature of the applied force can lead to different reaction pathways and product selectivities compared to thermally induced reactions. illinois.edu For a polymer functionalized with this compound, mechanochemical activation would provide a pathway for controlled ring-opening under isothermal conditions, potentially leading to materials that can respond to mechanical stress. nsf.gov
Functional Group Interconversions on the Cyclobutane Core
The carboxylic acid group of this compound is a primary site for a range of functional group interconversions, enabling the synthesis of various derivatives such as esters, amides, and alcohols. These transformations typically proceed through well-established synthetic protocols.
One of the most common derivatizations is the conversion to esters . This can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.
Another important transformation is the formation of amides , which are prevalent in biologically active molecules. This is often accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Direct amidation can also be achieved using coupling agents that activate the carboxylic acid.
The reduction of the carboxylic acid group provides access to the corresponding primary alcohol, (3-propylcyclobutyl)methanol . This transformation can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by hydroboration.
Furthermore, the carboxylic acid can be converted into an acyl azide (B81097) , a key intermediate for the Curtius rearrangement . This intramolecular reaction pathway leads to the formation of an isocyanate, which can be subsequently trapped with various nucleophiles to yield amines, carbamates, or ureas. This rearrangement proceeds with retention of stereochemistry at the migrating carbon, making it a valuable tool for the synthesis of chiral amines from chiral carboxylic acids. researchgate.netacs.orggoogle.com
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 3-propylcyclobutane-1-carboxylate | Esterification |
| This compound | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., NH₃) | 3-Propylcyclobutane-1-carboxamide | Amidation |
| This compound | 1. LiAlH₄ 2. H₃O⁺ | (3-Propylcyclobutyl)methanol | Reduction |
| This compound | 1. SOCl₂ 2. NaN₃ | 3-Propylcyclobutanecarbonyl azide | Acyl azide formation |
| 3-Propylcyclobutanecarbonyl azide | Heat (Δ) | 3-Propylcyclobutyl isocyanate | Curtius Rearrangement |
Intermolecular and Intramolecular Reaction Pathways
Beyond the derivatization of the carboxylic acid group, the cyclobutane ring of this compound can participate in a variety of intermolecular and intramolecular reactions. These reactions often leverage the inherent ring strain of the four-membered ring to drive unique transformations.
A significant advancement in the functionalization of cycloalkanes is the transannular C–H arylation . This palladium-catalyzed reaction allows for the direct formation of a carbon-carbon bond between a C-H bond on the cyclobutane ring and an aryl group. For cyclobutane carboxylic acids, this functionalization has been shown to occur at the γ-position relative to the carboxyl group. nih.gov This methodology provides a powerful tool for the late-stage functionalization of the cyclobutane core.
The strained nature of the cyclobutane ring also makes it susceptible to ring-opening reactions . These reactions can be initiated by various reagents and conditions, leading to the formation of linear alkyl chains with functionalities at different positions. For instance, hydrogenation of cyclobutane derivatives over catalysts like nickel or platinum can lead to the cleavage of a C-C bond and the formation of a saturated acyclic compound.
Conversely, ring-expansion reactions offer a pathway to larger ring systems, such as cyclopentane (B165970) derivatives. These transformations can be promoted by the formation of a carbocation adjacent to the cyclobutane ring, which then undergoes rearrangement. For example, derivatives of cyclobutanecarboxylic acid can be converted to cyclopentane systems under specific acidic conditions. nih.gov
Intramolecular cyclization reactions can also be designed to construct bicyclic systems. By introducing appropriate functional groups on the propyl side chain or on the cyclobutane ring itself, it is possible to facilitate ring closure and form more complex molecular architectures.
| Reaction Type | Reactant(s) | Key Reagents/Conditions | Product Type | Significance |
|---|---|---|---|---|
| Transannular C–H Arylation | This compound, Aryl halide | Palladium catalyst, Ligand, Base | γ-Aryl-3-propylcyclobutane-1-carboxylic acid | Direct functionalization of the cyclobutane core. nih.gov |
| Ring-Opening Hydrogenation | This compound derivative | H₂, Ni or Pt catalyst | Acyclic carboxylic acid derivative | Formation of linear chains from cyclic precursors. |
| Ring Expansion | Functionalized 3-propylcyclobutane derivative | Acid catalyst or other rearrangement-promoting reagents | Cyclopentane derivative | Synthesis of larger ring systems. nih.gov |
| Intramolecular Cyclization | Suitably functionalized this compound derivative | Varies depending on the functional groups involved | Bicyclic compound | Construction of complex polycyclic scaffolds. |
Application of 3 Propylcyclobutane 1 Carboxylic Acid As a Molecular Building Block
Incorporation into Complex Molecular Architectures
The inherent strain and defined stereochemistry of the cyclobutane (B1203170) ring make 3-propylcyclobutane-1-carboxylic acid an attractive starting material for the synthesis of intricate molecular designs.
The carboxylic acid group of this compound is a versatile handle for the introduction of a wide array of functional groups. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, and other functionalities, paving the way for the creation of polyfunctionalized cyclobutane derivatives. For instance, amidation reactions can introduce diverse substituents, which can then be further modified. cam.ac.uk
The synthesis of such derivatives is crucial for building libraries of compounds with diverse chemical properties. These libraries are instrumental in screening for biological activity and discovering new therapeutic agents. The propyl group also provides a lipophilic region, which can be important for molecular recognition and binding to biological targets.
A general approach to polyfunctionalized cyclobutanes often involves the use of a key intermediate, such as a 3-azido-cyclobutanone, which can be derivatized to introduce various functional groups. cam.ac.uk While not directly starting from this compound, this strategy highlights the synthetic accessibility of diverse functionalities on the cyclobutane scaffold.
Table 1: Examples of Functional Group Transformations from a Carboxylic Acid Moiety
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Carboxylic Acid | SOCl₂, Amine | Amide |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | 1. (COCl)₂, DMF (cat.)2. NaN₃3. Heat4. H₂O | Amine (via Curtius Rearrangement) |
| Carboxylic Acid | LiAlH₄ | Alcohol |
This table represents common transformations and is for illustrative purposes.
The rigid framework of this compound can be utilized as a core for the construction of more complex bicyclic and heterobicyclic systems. These structures are of significant interest in medicinal chemistry as they can mimic the conformations of natural peptides and other biologically active molecules.
One strategy for constructing such systems involves intramolecular reactions where substituents on the cyclobutane ring react to form a second ring. For example, a derivative of this compound bearing a nucleophilic group and an electrophilic group at appropriate positions could undergo an intramolecular cyclization to form a bicyclic compound. The construction of cyclobutane-containing bicyclic structures has been a subject of longstanding interest. beilstein-journals.org
An "inside-out" strategy has been proposed for the general construction of all-syn heterobicyclo[n.2.0] fragment systems. beilstein-journals.org This approach involves a directed Pd-catalysed C–H arylation on a cyclobutane core, followed by heterocycle formation utilizing the latent carboxylic acid oxidation state and a proximal heteroatom-containing substituent. beilstein-journals.org This methodology could potentially be applied to derivatives of this compound to generate novel bicyclic and heterobicyclic scaffolds.
Utilization in Scaffold Design for Organic Synthesis
The unique structural features of this compound make it an ideal scaffold for the design of novel molecular frameworks in organic synthesis.
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The conformationally constrained nature of the cyclobutane ring makes derivatives of this compound attractive building blocks for peptidomimetics. By incorporating this scaffold into a peptide backbone, specific secondary structures can be induced, leading to enhanced biological activity.
The replacement of specific α-amino acids in peptides with β-amino acids often results in α/β-peptides that are more resistant to degradation by proteases and peptidases. nih.gov Cycloalkane β-amino acids, in particular, are ideal candidates for the conformational stabilization of peptides. While direct research on this compound in this context is limited, the general principles of using cyclic amino acids as peptidomimetic precursors are well-established.
Foldamers are synthetic oligomers that adopt well-defined secondary structures. The rigid cyclobutane core of this compound can be used to control the folding of a polymer chain, leading to the formation of specific three-dimensional shapes. The synthesis of polymers containing cyclobutane units in the backbone has been shown to result in materials with unique thermal and mechanical properties.
In fragment-based drug discovery (FBDD), there is a growing need for screening libraries composed of three-dimensional (3D), sp³-rich fragments. cam.ac.uk These fragments are more likely to have favorable physicochemical properties and to bind to the complex, three-dimensional pockets of biological targets. This compound is an excellent starting point for the design of such fragments due to its high fraction of sp³-hybridized carbon atoms.
A proof-of-concept synthesis strategy for a diverse cyclobutane-based 3D fragment library has been developed, giving access to single diastereomers of cis and trans 1,3-substituted key intermediates. cam.ac.uk This approach has been exemplified through the construction of a library of 33 novel fragments based around a common 3-propyl-3-azido-cyclobutanone intermediate. cam.ac.uk This demonstrates the utility of the 3-propylcyclobutane scaffold in generating chemical diversity for FBDD. cam.ac.uk
Table 2: Physicochemical Properties of Representative Cyclobutane Fragments
| Fragment Structure | Molecular Weight ( g/mol ) | cLogP | Fraction sp³ (Fsp³) |
| This compound | 142.20 | 1.9 | 0.88 |
| Representative Amine Derivative | ~200-250 | ~2.0-3.0 | ~0.8-0.9 |
| Representative Amide Derivative | ~250-300 | ~1.5-2.5 | ~0.7-0.8 |
Data is estimated based on the parent compound and general derivatization strategies.
The design of these libraries is often guided by computational methods such as Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis to ensure both chemical and shape diversity. cam.ac.uk
Advanced Materials and Specialty Chemicals Precursors
The cyclobutane ring system can impart unique properties to polymers and other materials. The incorporation of this compound or its derivatives into polymer backbones can lead to materials with enhanced thermal stability, rigidity, and specific mechanical properties.
Cyclobutane-containing polymers (CBPs) have been synthesized by the condensation of cyclobutane-1,3-diacid with various diols. nih.gov These materials have been shown to be semi-crystalline and exhibit stabilities comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov While this research did not specifically use this compound, it highlights the potential of cyclobutane dicarboxylic acids as monomers for advanced polymers. The propyl group in this compound could be used to tune the properties of such polymers, for example, by influencing their solubility and processability.
In the realm of specialty chemicals, derivatives of this compound could find applications as plasticizers, lubricants, or components of liquid crystals. The rigid cyclobutane core combined with the flexible propyl chain could lead to molecules with interesting phase behavior and material properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-propylcyclobutane-1-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by carboxylation or derivatization. For example, cyclization of γ,δ-unsaturated ketones via [2+2] photocycloaddition can yield cyclobutane intermediates, which are then carboxylated using CO₂ under high pressure or via Grignard reactions. Structural analogs like 2-methyl-3-phenylcyclopropane-1-carboxylic acid () employ similar strategies, suggesting cyclopropane/cyclobutane ring systems as frameworks for functionalization. Purification often involves recrystallization or column chromatography, with safety measures like ventilation and PPE ().
Q. How is the structure of this compound characterized experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the cyclobutane ring and propyl substituent. Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (e.g., via ESI-TOF). Comparative analysis with PubChem spectral data for analogs ( ) aids interpretation. X-ray crystallography may resolve stereochemistry but requires high-purity crystals.
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use respiratory protection (FFP2/N95 masks), nitrile gloves, and eye/face shields (). Work in a fume hood to avoid inhalation. Store in a cool, ventilated area away from oxidizers ( ). Emergency measures include rinsing eyes with water for 15 minutes ( ) and consulting safety data sheets (SDS) for spill management.
Advanced Research Questions
Q. How does the cyclobutane ring strain influence the compound’s acidity and reactivity?
- Methodological Answer : The ring strain lowers the pKa of the carboxylic acid group compared to less strained analogs. Cyclobutanecarboxylic acid has a pKa of ~4.78 (), making it more acidic than cyclohexanecarboxylic acid (pKa ~4.90). This enhanced acidity facilitates deprotonation in nucleophilic acyl substitution or esterification. Computational studies (e.g., DFT) can model charge distribution and transition states to quantify strain effects.
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can induce stereochemistry. For example, tert-butoxycarbonyl (Boc)-protected amines () enable stereocontrol in cyclobutane derivatives. High-performance liquid chromatography (HPLC) with chiral columns validates enantiomeric excess. Reaction conditions (temperature, solvent polarity) are optimized using design of experiments (DoE) frameworks.
Q. How can computational methods predict the ecological impact of this compound?
- Methodological Answer : Tools like EPI Suite estimate biodegradability (e.g., BIOWIN models) and bioaccumulation (BCFBAF). However, experimental data gaps (e.g., toxicity, persistence) noted in analogs () necessitate in vitro assays (e.g., Daphnia magna toxicity tests). Molecular dynamics simulations assess soil mobility based on logP (octanol-water partition coefficient), which is experimentally determined via shake-flask methods.
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported physical properties of cyclobutane derivatives?
- Methodological Answer : Cross-validate using multiple techniques:
- Melting Point : Differential Scanning Calorimetry (DSC) vs. literature values (e.g., reports mp 130–131°C for a Boc-protected cyclopentane analog).
- Solubility : Use saturation shake-flask methods with HPLC quantification.
- Spectral Data : Compare with PubChem or Reaxys entries ( ). Discrepancies may arise from purity differences, requiring rigorous purification (e.g., recrystallization, sublimation).
Applications in Drug Discovery
Q. How is this compound utilized as a bioisostere in medicinal chemistry?
- Methodological Answer : The cyclobutane ring serves as a conformationally restricted scaffold to mimic aromatic or saturated rings. For example, cyclopropane analogs () are used in protease inhibitors. Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., alkyl, aryl) and testing via enzymatic assays (e.g., IC₅₀ determination). Metabolic stability is assessed using liver microsome assays.
Analytical Challenges
Q. What advanced techniques resolve stereochemical ambiguities in cyclobutane derivatives?
- Methodological Answer : Vibrational Circular Dichroism (VCD) or Raman optical activity (ROA) spectroscopy distinguishes enantiomers. Single-crystal X-ray diffraction provides unambiguous stereochemical assignment (). Chiral derivatizing agents (e.g., Mosher’s acid) convert enantiomers into diastereomers for NMR analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
